molecular formula C13H7Cl2N5O2 B2595007 N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide CAS No. 1251706-32-7

N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2595007
CAS No.: 1251706-32-7
M. Wt: 336.13
InChI Key: BTHSBMMICLZDNH-UHFFFAOYSA-N
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Description

N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C13H7Cl2N5O2 and its molecular weight is 336.13. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

  • Spectral Analysis and Theoretical Calculations : The Fourier Transform Infrared (FT-IR) spectral analysis and theoretical calculations of oxadiazole derivatives have been conducted to understand their structural and chemical properties. These studies, combining density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and molecular docking procedures, provide insights into the reactivity and stability of these compounds, suggesting potential applications in developing new anti-cancer drugs due to their ability to form stable complexes with receptors like 1-phosphatidylinositol phosphodiesterase (Abdul-Malek S. Al-Tamimi et al., 2018).

Biological Activities

  • Antimycobacterial Activity : Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including oxadiazole derivatives, have shown activity against Mycobacterium tuberculosis. These compounds demonstrate the potential for developing new treatments against tuberculosis, highlighting the importance of chemical modifications to enhance antimicrobial efficacy (M. Gezginci et al., 1998).

  • Antitubercular and Antimicrobial Evaluation : Novel N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have been synthesized and screened for antitubercular activity. One derivative, in particular, demonstrated significant activity against Mycobacterium tuberculosis H37Rv, indicating the potential for further drug development in combating tuberculosis (N. Nayak et al., 2016).

Synthesis Techniques and Applications

  • Metal-Involved Solvothermal Interconversions : Research on pyrazinyl substituted azole derivatives, including oxadiazoles, under solvothermal conditions has shown the potential for reversible conversions in the presence of certain metal salts. This study opens avenues for creating crystalline materials with attractive supramolecular architectures, suggesting applications in materials science and nanotechnology (Cheng‐Peng Li et al., 2010).

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N5O2/c14-7-1-2-8(9(15)5-7)12-19-20-13(22-12)18-11(21)10-6-16-3-4-17-10/h1-6H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHSBMMICLZDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.